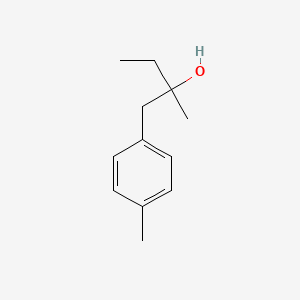

3-Methyl-4-(p-tolyl)-3-butanol

Description

3-Methyl-4-(p-tolyl)-3-butanol is a tertiary alcohol characterized by a branched butanol backbone with a methyl group at the 3-position and a para-tolyl (4-methylphenyl) substituent at the 4-position. Its molecular formula is C₁₂H₁₈O, and its structure combines hydrophobic (methyl and aromatic) groups with a polar hydroxyl group, influencing its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methyl-1-(4-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O/c1-4-12(3,13)9-11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3 |

InChI Key |

PGWJWAZSANOCJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC1=CC=C(C=C1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Finding : The para-tolyl group is pivotal for maintaining bioactivity. In a series of pyrazole and isoxazole derivatives (e.g., compounds 40a–p ), replacing the 4-methyl group on the para-tolyl ring with bulkier substituents (e.g., chloro, bromo, methoxy) led to reduced TNF-α inhibitory activity. For example:

- Compound 40c (4-chloro substitution): ~50% loss in activity.

- Compound 40e (4-methoxy substitution): ~70% loss in activity .

This highlights the steric and electronic sensitivity of the aromatic region. The methyl group on the para-tolyl ring likely optimizes hydrophobic interactions without introducing steric hindrance or electronic destabilization.

Tertiary Alcohol Analogues

Compared to other tertiary alcohols:

- 3-Methyl-2-butanol (CAS 598-75-4): This compound lacks the aromatic para-tolyl group but shares a branched methyl-alcohol structure. Its lower molecular weight (C₅H₁₂O) results in higher volatility and reduced lipophilicity compared to 3-Methyl-4-(p-tolyl)-3-butanol .

- 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3): The methoxy group enhances polarity, increasing water solubility but reducing lipid membrane permeability relative to the para-tolyl-containing target compound .

Functional Group Replacements

- However, the absence of an aromatic system limits its application in contexts requiring π-π stacking (e.g., enzyme inhibition) .

Data Table: Structural and Functional Comparisons

Research Implications and Limitations

- Bioactivity: The para-tolyl group’s role in this compound is extrapolated from studies on pyrazole derivatives, where its removal or substitution diminishes activity .

- Data Gaps: Direct experimental data (e.g., melting point, solubility, toxicity) for this compound are absent in the provided evidence, necessitating further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.